3-(cyclopent-3-en-1-yl)-1-methyl-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
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Overview
Description
3-(cyclopent-3-en-1-yl)-1-methyl-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is an organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. This particular compound features a cyclopentene ring, a methyl group, and an isopropyl group attached to a dihydro-1,2,4-triazol-5-one core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclopent-3-en-1-yl)-1-methyl-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one can be achieved through a multi-step process:
Formation of the Cyclopentene Derivative: The starting material, ethyl cyclopent-3-ene-1-carboxylate, is reacted with a Grignard reagent such as methylmagnesium bromide (CH3MgBr) to form 2-(cyclopent-3-en-1-yl)propan-2-ol.
Cyclization: The intermediate is then subjected to cyclization using hydrazine hydrate (N2H4·H2O) to form the triazole ring.
Methylation and Isopropylation: The final steps involve methylation and isopropylation of the triazole ring to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(cyclopent-3-en-1-yl)-1-methyl-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to form the corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines, thiols, or halides under basic conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
3-(cyclopent-3-en-1-yl)-1-methyl-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its triazole core, which is known for its therapeutic properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(cyclopent-3-en-1-yl)-1-methyl-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific biological context and the target organism or cell type.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound of the triazole family, known for its broad range of biological activities.
3-(cyclopent-3-en-1-yl)-1-methyl-4-(propan-2-yl)-1,2,4-triazole: A similar compound with slight structural differences, leading to variations in biological activity.
4,5-Dihydro-1H-1,2,4-triazol-5-one: Another related compound with a different substitution pattern on the triazole ring.
Uniqueness
3-(cyclopent-3-en-1-yl)-1-methyl-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-cyclopent-3-en-1-yl-2-methyl-4-propan-2-yl-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-8(2)14-10(9-6-4-5-7-9)12-13(3)11(14)15/h4-5,8-9H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGICRKBILFLJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NN(C1=O)C)C2CC=CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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